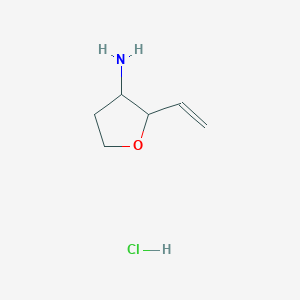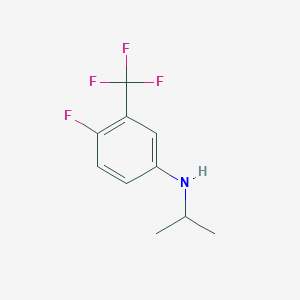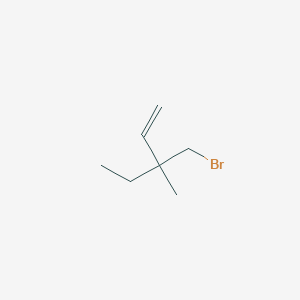
2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester is a chemical compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester typically involves the reaction of 1,3-Dihydro-isoindole-1,2-dicarboxylic acid 2-tert-butyl ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated isoindoles.
Scientific Research Applications
2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
- 4-(Aminomethyl)benzoic acid
- 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Comparison: 2,3-Dihydro-1h-isoindole-1-carboxylic acid tert-butyl ester is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of functionalization. Its tert-butyl ester group provides steric protection, making it less prone to hydrolysis and other degradation reactions .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl 2,3-dihydro-1H-isoindole-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10-7-5-4-6-9(10)8-14-11/h4-7,11,14H,8H2,1-3H3 |
InChI Key |
PWIAGLNSTFLOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=CC=CC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B13261764.png)

![1-methyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine](/img/structure/B13261772.png)
![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13261773.png)


![3-[3-(Methylamino)phenyl]propanoic acid](/img/structure/B13261787.png)




![6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B13261834.png)
![5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one](/img/structure/B13261836.png)
![N-[(3-chlorophenyl)methyl]cyclohexanamine](/img/structure/B13261857.png)
